molecular formula C9H15ClN6 B1446855 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride CAS No. 1135445-68-9

9-(4-aminobutyl)-9H-purin-6-amine hydrochloride

Cat. No.: B1446855
CAS No.: 1135445-68-9
M. Wt: 242.71 g/mol
InChI Key: OQDINQPPUAIXGI-UHFFFAOYSA-N
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Description

Aminobutyl compounds are a class of organic compounds containing a butyl chain with an amino group at one end . They are used in a variety of applications, including as building blocks in the synthesis of more complex molecules .


Molecular Structure Analysis

The molecular structure of aminobutyl compounds can be determined using techniques such as nuclear magnetic resonance spectroscopy (NMR) and size exclusion chromatography (SEC) .


Chemical Reactions Analysis

Aminobutyl compounds can undergo a variety of chemical reactions. For example, they can be modified by reduction and alkylation of thiols, reductive dimethylation of amines, and amidation of acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of aminobutyl compounds can vary widely. For example, n-butylamine, an isomer of aminobutyl, is a colorless liquid with a fishy, ammonia-like odor .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    The compound has been synthesized through various methods, including the use of phosphorus pentoxide in organic synthesis. This process involves heating specific pyrimidinones in mixtures of phosphorus pentoxide, triethylamine hydrochloride, and arylamines, leading to the formation of 9-aryl-9H-purin-6-amines (El-bayouki, Nielsen, & Pedersen, 1985).

  • Tautomerism and Alkylation

    Research has shown that N-methoxy-9-methyl-9H-purin-6-amines exhibit significant variations in amino/imino tautomer ratios. These tautomers have been identified using NMR methods. Furthermore, treatment of these compounds with benzyl bromide results in a mixture of N-7- and N6-benzylated compounds, indicating complex chemical behavior (Roggen et al., 2008).

  • Synthesis of Glycoside Analogs

    Synthesis of 9-(substituted amino)-6-(methylthio)-9H-purines has been explored for their potential anticancer activity. This involves condensation with carbonyl compounds and subsequent reactions leading to various derivatives (Temple, Kussner, & Montgomery, 1975).

Biological Applications

  • Antimicrobial and Antiproliferative Activities

    Compounds like 2-substituted N-methoxy-9-methyl-9H-purin-6-amines have been studied for their biological activities. These compounds show diversity in their tautomeric ratios and have been evaluated for antimycobacterial, antiprotozoal activities, and activity against several cancer cell lines (Roggen et al., 2011).

  • Inhibition of Acetylcholinesterase

    Novel derivatives of 9H-purin-6-amine have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase, revealing their potential application in neurological disorders (Kang et al., 2013).

  • Aldose Reductase Inhibition

    A series of 9H-purin-6-amine derivatives have been identified as potent and selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These derivatives demonstrate submicromolar IC50 values against this enzyme (Zhu et al., 2022).

  • Tubulin Polymerization Inhibition

    Research on N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines and related compounds has shown their potential as tubulin polymerization inhibitors, with significant antiproliferative activities against various cancer cell lines (Zhou et al., 2017).

Mechanism of Action

Target of Action

9-(4-aminobutyl)-9H-purin-6-amine hydrochloride, also known as Agmatine, exerts modulatory action at multiple molecular targets, notably neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . These targets play a crucial role in various physiological processes, including neurotransmission, immune response, and cell growth .

Mode of Action

Agmatine interacts with its targets, such as neurotransmitter receptors and ion channels, to modulate their activity . For instance, it can bind to imidazoline I1 and I2, α2-adrenergic, glutamate NMDAr, and serotonin 5-HT2A and 5HT-3 receptors . This binding can result in changes in the activity of these targets, leading to alterations in cellular functions .

Biochemical Pathways

Agmatine is a cationic amine formed by decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC) . Its degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . An alternative pathway, mainly in peripheral tissues, is by diamine oxidase-catalyzed oxidation into agmatine-aldehyde, which is in turn converted by aldehyde dehydrogenase into guanidinobutyrate and secreted by the kidneys .

Pharmacokinetics

It is known to have high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w value, is low, suggesting that it may have good water solubility .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its interaction with multiple targets. For instance, its modulation of neurotransmitter systems can affect neuronal communication, while its influence on nitric oxide synthesis can impact vasodilation and immune response .

Safety and Hazards

The safety and hazards associated with aminobutyl compounds can vary depending on their specific structure. For example, some aminobutyl compounds may be harmful if swallowed or cause skin irritation .

Future Directions

The future directions for research and development of aminobutyl compounds are broad and could include further exploration of their potential applications in various fields, such as medicine and materials science .

Biochemical Analysis

Biochemical Properties

9-(4-aminobutyl)-9H-purin-6-amine hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme arginine decarboxylase, which catalyzes the formation of agmatine from arginine. Additionally, agmatine interacts with nitric oxide synthase, influencing the production of nitric oxide, a critical signaling molecule. It also binds to imidazoline receptors, which are involved in the regulation of blood pressure and glucose metabolism .

Cellular Effects

The effects of this compound on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Agmatine has been shown to inhibit the proliferation of certain cancer cell lines by depleting intracellular polyamine levels . It also affects mitochondrial function, inducing oxidative stress at low concentrations and promoting cell survival at higher concentrations . Furthermore, agmatine modulates neurotransmitter systems, impacting neuronal cell function and signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and modulates the activity of several receptors, including imidazoline and alpha-2 adrenergic receptors . Agmatine also inhibits nitric oxide synthase, reducing the production of nitric oxide and influencing vasodilation and neurotransmission. Additionally, it regulates polyamine metabolism by inhibiting enzymes involved in polyamine synthesis, such as ornithine decarboxylase . These interactions result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that agmatine can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways . Its stability and efficacy may decrease over extended periods, necessitating careful handling and storage.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, agmatine has been shown to have neuroprotective effects, reducing symptoms of neuropathic pain and improving cognitive function . At higher doses, it can induce adverse effects such as gastrointestinal distress and hypotension . The therapeutic window for agmatine is relatively narrow, and careful dosage optimization is required to maximize its benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from arginine by the enzyme arginine decarboxylase and can be further metabolized into putrescine by agmatinase . Agmatine also influences the polyamine biosynthetic pathway, regulating the levels of other polyamines such as spermidine and spermine . These interactions affect metabolic flux and the overall balance of polyamines within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Agmatine is transported into cells via the polyamine transport system and can accumulate in various tissues, including the brain, liver, and kidneys . Its distribution is influenced by factors such as blood flow and tissue-specific expression of transporters.

Subcellular Localization

Within cells, this compound is localized to specific subcellular compartments. It is found in the cytoplasm, where it interacts with various enzymes and receptors . Agmatine can also localize to mitochondria, where it influences mitochondrial function and oxidative stress . Additionally, it may be targeted to other organelles through specific post-translational modifications and targeting signals.

Properties

IUPAC Name

9-(4-aminobutyl)purin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6.ClH/c10-3-1-2-4-15-6-14-7-8(11)12-5-13-9(7)15;/h5-6H,1-4,10H2,(H2,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDINQPPUAIXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCCCN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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